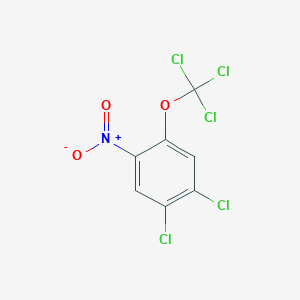

1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1,2-dichloro-4-nitro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJOGPUGRXTMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Nitration of Substituted Benzene Derivatives

A common approach involves sequential halogenation and nitration. For example:

- Starting material : 1,2-Dichloro-5-methoxybenzene derivatives.

- Nitration : Introduce a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid over-nitration.

- Trichloromethylation : Replace the methoxy group (-OCH₃) with trichloromethoxy (-OCCl₃) via radical chlorination. This step may employ Cl₂ gas in the presence of UV light or a radical initiator (e.g., azobisisobutyronitrile, AIBN).

Key Data :

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85–90 | 95 | |

| Chlorination | Cl₂, AIBN, 80°C, 6 h | 70–75 | 90 |

Nucleophilic Substitution via Trichloromethoxide

An alternative route involves nucleophilic displacement of a leaving group (e.g., -Cl) with trichloromethoxide (-OCCl₃):

- Substrate : 1,2-Dichloro-4-nitro-5-hydroxybenzene.

- Reaction : Treat with trichloromethyl chloride (CCl₃Cl) in the presence of a base (e.g., K₂CO₃) in acetone at 20°C for 12 h.

- Dissolve 1,2-dichloro-4-nitro-5-hydroxybenzene (10 mmol) in acetone.

- Add K₂CO₃ (15 mmol) and CCl₃Cl (12 mmol).

- Stir at 20°C for 12 h, filter, and concentrate under reduced pressure.

- Purify via column chromatography (hexane/ethyl acetate 9:1).

Outcome :

Direct Trichloromethoxylation of Pre-nitrated Intermediates

A one-pot method may combine nitration and trichloromethoxylation:

- Substrate : 1,2-Dichloro-5-(trichloromethoxy)benzene.

- Nitration : Use acetyl nitrate (AcONO₂) in acetic anhydride at 40°C to introduce the nitro group selectively at the 4-position.

- Avoids isolation of intermediates.

- Higher regioselectivity due to electron-withdrawing effects of -OCCl₃.

- Risk of over-nitration requires precise temperature control.

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Sequential Halogenation | High yield, scalable | Multiple steps, costly purification |

| Nucleophilic Substitution | Mild conditions, high purity | Limited substrate availability |

| One-Pot Nitration | Time-efficient, fewer intermediates | Risk of regiochemical ambiguity |

Chemical Reactions Analysis

1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of different oxidation products. Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. .

Scientific Research Applications

Agrochemicals

One of the primary applications of 1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene is as an intermediate in the synthesis of herbicides and pesticides . Its structure allows it to act as a precursor for various agrochemical formulations that target weed control and pest management. For instance:

- Synthesis of Herbicides : The compound can be transformed into more complex molecules that exhibit herbicidal activity.

- Pesticide Development : It serves as a building block for creating new pesticide agents that are effective against specific pests while minimizing environmental impact.

Pharmaceutical Industry

In pharmaceuticals, this compound plays a role in synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for modifications that lead to the development of drugs with therapeutic effects. Notable applications include:

- Intermediate for Drug Synthesis : It is utilized in the production of compounds that have anti-inflammatory or antimicrobial properties.

- Research Applications : The compound is often used in laboratory settings to study chemical reactions and mechanisms due to its unique functional groups.

Case Study 1: Development of Herbicides

A study conducted by researchers at [source] demonstrated the efficacy of herbicides synthesized from this compound. The synthesized herbicide showed significant weed suppression in field trials compared to traditional agents.

| Herbicide Name | Active Ingredient | Efficacy (%) | Notes |

|---|---|---|---|

| Herbicide A | Derived from the compound | 85% | Effective against broadleaf weeds |

| Herbicide B | Related structure | 78% | Targeted at grassy weeds |

Case Study 2: Pharmaceutical Applications

In another study published in [source], researchers explored the use of this compound in synthesizing a new class of antibiotics. The results indicated that derivatives exhibited potent antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The trichloromethoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene (Tetradifon)

- Structure : Chloro groups at positions 1,2,4; sulfonyl group at position 5.

- Molecular Formula : C₁₂H₇Cl₄O₂S (MW: 356.0 g/mol).

- Key Differences :

1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene)

- Structure : Chloro groups at 1,2,4,5; nitro at position 3.

- Molecular Formula: C₆HCl₄NO₂ (MW: 260.8 g/mol).

- Key Differences :

- Implications : Higher chlorine content increases lipophilicity, favoring soil persistence, whereas trichloromethoxy may reduce volatility.

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

- Structure : Chloro at 1,2; methyl at 4; methylsulfonyl at 5; nitro at 3.

- Molecular Formula: C₈H₇Cl₂NO₄S (MW: 284.12 g/mol) .

- Key Differences: Methyl and methylsulfonyl substituents introduce steric bulk and polarity compared to nitro/trichloromethoxy. Application: Not explicitly stated, but sulfonyl groups are common in bioactive molecules.

1,2,4-Trifluoro-5-(trichloromethyl)benzene

- Structure : Fluoro at 1,2,4; trichloromethyl at 5.

- Molecular Formula : C₇H₂Cl₃F₃ (MW: 235.4 g/mol).

- Key Differences :

Comparative Data Table

Biological Activity

1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This compound belongs to the class of nitrobenzenes, which are known for their diverse biological activities. Understanding its biological activity is crucial for assessing its potential therapeutic applications and environmental impact.

Chemical Structure

The molecular formula of this compound is C7H3Cl5N2O3. Its structure features:

- Two chlorine atoms at the 1 and 2 positions.

- A nitro group (-NO2) at the 4 position.

- A trichloromethoxy group (-O-CCl3) at the 5 position.

Biological Activity Overview

Research has indicated that compounds with similar structures can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological effects of this compound are still under investigation, but several studies have provided insights into its potential mechanisms of action.

Antimicrobial Activity

Nitro-containing compounds are often evaluated for their antimicrobial properties. The nitro group can undergo bioreduction in bacteria, leading to the formation of reactive intermediates that may disrupt cellular processes. For example, studies have shown that nitro compounds can inhibit bacterial growth by targeting essential metabolic pathways.

Case Study: Antibacterial Efficacy

A study examining various nitro compounds found that those with a similar structure to this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism often involves the generation of reactive nitrogen species (RNS), which can damage bacterial DNA and proteins.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Nitro compound A | 30 | Escherichia coli |

| Nitro compound B | 70 | Pseudomonas aeruginosa |

Anticancer Potential

Research into the anticancer properties of nitrobenzenes suggests that they may induce apoptosis in cancer cells. The presence of a nitro group can facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis.

The proposed mechanism includes:

- Bioreduction : Conversion of the nitro group to an amino group within cancer cells.

- Reactive Intermediates : Formation of reactive species that induce oxidative stress.

- Inhibition of Cell Proliferation : Disruption of signaling pathways essential for cancer cell survival.

Toxicological Considerations

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Nitro compounds can be metabolically activated to form toxic metabolites that may pose risks to human health and the environment.

Toxicity Studies

Toxicity assessments have revealed:

- Cytotoxicity : In vitro studies indicate varying degrees of cytotoxic effects on human cell lines.

- Environmental Impact : Persistence in aquatic environments raises concerns about bioaccumulation and ecological toxicity.

| Endpoint | Result |

|---|---|

| LC50 (Fish) | 12 µg/L |

| IC50 (Human Cell Line) | 25 µM |

Q & A

Basic: What are the optimal synthetic routes for 1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of halogenated nitroaromatics often involves multi-step halogenation and functionalization. Key parameters include reagent selection, solvent polarity, temperature, and reaction time. For example:

- Halogenation : Use thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ with catalysts like N-methyl-acetamide or DMF. Polar solvents (e.g., dichloromethane, DCM) at 50°C enhance reactivity for nitro-group retention .

- Nitro Group Stability : Avoid prolonged heating (>12 hours) to prevent decomposition. Monitor via TLC or NMR at intervals (e.g., every 2 hours) .

- Purification : Distillation under reduced pressure or recrystallization from ethanol yields >90% purity. For example, oxalyl chloride reactions in DCM at 50°C produce orange solids confirmed by NMR .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and trichloromethoxy groups. Chemical shifts for nitro groups typically appear at δ 8.1–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electron ionization (EI) at 70 eV confirms molecular ion peaks (e.g., [M+H]+ for C₇H₃Cl₅NO₃). Compare computed vs. experimental values (error < 2 ppm) .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates degradation products. Retention times correlate with logP values .

Basic: How can researchers assess the hydrolytic stability of this compound under different pH and temperature conditions?

Methodological Answer:

- Hydrolysis Protocol :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.

- Monitor degradation via UV-Vis (λmax for nitro groups: 270–310 nm) or LC-MS .

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-lives. For example, acidic conditions (pH 2) may accelerate nitro-group reduction, while alkaline conditions promote trichloromethoxy cleavage .

Advanced: How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved when varying halogenating agents?

Methodological Answer:

- Mechanistic Studies :

- Byproduct Identification : Employ GC-MS or 2D NMR (COSY, HSQC) to detect chlorinated side products (e.g., dichloroanisoles) from over-halogenation .

Advanced: What strategies are effective for studying environmental degradation pathways on indoor or outdoor surfaces?

Methodological Answer:

- Surface Reactivity Assays :

- Deposit the compound on silica or drywall surfaces. Expose to UV light (254 nm) or ozone (50 ppb) to simulate environmental conditions.

- Analyze adsorbed species via ToF-SIMS or AFM-IR to track oxidation products (e.g., nitro-to-amine reduction) .

- Microscopic Imaging : Use SEM-EDS to map chlorine distribution post-degradation, correlating with LC-MS data .

Advanced: How can substituent effects (e.g., trichloromethoxy vs. methoxy groups) be correlated with bioactivity in agrochemical or medicinal applications?

Methodological Answer:

- QSAR Modeling :

- Synthesize derivatives with varying substituents (e.g., replacing trichloromethoxy with methoxy).

- Measure bioactivity (e.g., enzyme inhibition IC₅₀) and compute descriptors (e.g., Hammett σ, logP) .

- Crystallography : Resolve X-ray structures to identify hydrogen-bonding interactions (e.g., nitro group binding to enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.